molecular formula C66H93N13O25 B15285278 Glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine CAS No. 113274-56-9

Glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine

Cat. No.: B15285278
CAS No.: 113274-56-9
M. Wt: 1468.5 g/mol
InChI Key: ZNEKMMIWGPUTGR-UHFFFAOYSA-N
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Description

Hirudin (54-65) (desulfated) is a peptide fragment derived from hirudin, a naturally occurring anticoagulant found in the salivary glands of the medicinal leech, Hirudo medicinalis. This compound is known for its potent inhibitory effect on thrombin, making it a valuable tool in anticoagulant therapy and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hirudin (54-65) (desulfated) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The desulfation process involves the removal of sulfate groups from the peptide, which can be achieved through specific chemical reactions under controlled conditions .

Industrial Production Methods

Industrial production of hirudin (54-65) (desulfated) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product. Maintaining stringent quality control measures ensures the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Hirudin (54-65) (desulfated) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with altered amino acid sequences or functional groups .

Scientific Research Applications

Hirudin (54-65) (desulfated) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis, modification, and interactions.

    Biology: Investigated for its role in inhibiting thrombin and its potential therapeutic applications in anticoagulation.

    Medicine: Explored for its use in preventing blood clots and treating thrombotic disorders.

    Industry: Utilized in the development of anticoagulant drugs and diagnostic assays.

Mechanism of Action

Hirudin (54-65) (desulfated) exerts its effects by binding to thrombin, a key enzyme in the blood coagulation cascade. This binding inhibits thrombin’s activity, preventing the conversion of fibrinogen to fibrin and thus inhibiting clot formation. The interaction between hirudin and thrombin involves specific amino acid residues and structural motifs that facilitate strong and specific binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hirudin (54-65) (desulfated) is unique due to its specific desulfation, which can alter its binding affinity and specificity for thrombin. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other hirudin fragments .

Properties

IUPAC Name

5-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEKMMIWGPUTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H93N13O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583167
Record name Glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113274-56-9
Record name Glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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